molecular formula C16H14O B8173981 1-(Benzyloxy)-4-ethynyl-2-methylbenzene

1-(Benzyloxy)-4-ethynyl-2-methylbenzene

Cat. No.: B8173981
M. Wt: 222.28 g/mol
InChI Key: SDIDVSMWWAFQQC-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-ethynyl-2-methylbenzene is an aromatic compound featuring a benzyloxy group at position 1, an ethynyl group at position 4, and a methyl substituent at position 2. This structure combines functional groups with distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and as a precursor for bioactive molecules . The benzyloxy group acts as a protecting moiety for hydroxyl groups, while the ethynyl group enables conjugation or further functionalization. The methyl group at position 2 introduces steric hindrance, which may influence reactivity and crystallinity compared to non-methylated analogs .

Properties

IUPAC Name

4-ethynyl-2-methyl-1-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-3-14-9-10-16(13(2)11-14)17-12-15-7-5-4-6-8-15/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIDVSMWWAFQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-ethynyl-2-methylbenzene typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to form 4-bromo-2-methylphenol.

    Benzyloxylation: The brominated compound is then reacted with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyloxy group, yielding 1-(Benzyloxy)-4-bromo-2-methylbenzene.

    Sonogashira Coupling: Finally, the bromo compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide to form 1-(Benzyloxy)-4-ethynyl-2-methylbenzene.

Industrial Production Methods: While the above synthetic route is commonly used in laboratory settings, industrial production may involve optimized conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-ethynyl-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-ethynyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-ethynyl-2-methylbenzene depends on its specific application

    Ethynyl Group: Can participate in cycloaddition reactions, forming new carbon-carbon bonds.

    Benzyloxy Group: Can undergo nucleophilic substitution, leading to the formation of new functionalized compounds.

    Methyl Group: Provides steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
1-(Benzyloxy)-4-ethynyl-2-methylbenzene (Target) 2-Me, 4-ethynyl, 1-BnO C₁₆H₁₄O 222.28 Not reported Not reported Steric hindrance from 2-Me; ethynyl for coupling
1-(Benzyloxy)-4-ethynylbenzene 4-ethynyl, 1-BnO C₁₅H₁₂O 208.26 260 328.5 Ethynyl enables click chemistry; lacks steric bulk
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene 4-(4-MeOPh)ethynyl, 1-Bu C₁₉H₂₀O 264.36 Not reported Not reported Extended conjugation for optoelectronic applications
4-Ethynyl-1-fluoro-2-methylbenzene 4-ethynyl, 2-Me, 1-F C₉H₇F 134.15 Not reported Not reported Fluorine enhances electronegativity; compact structure
1-Benzyloxy-2-bromo-4-t-butylbenzene 2-Br, 4-t-Bu, 1-BnO C₁₈H₂₁BrO 333.26 Not reported Not reported Bromo as leaving group; bulky t-butyl hinders reactivity

Key Observations :

  • Fluorine in 4-ethynyl-1-fluoro-2-methylbenzene enhances electronegativity, favoring electrophilic substitutions, whereas the target compound’s benzyloxy group offers orthogonal reactivity .
  • Bromo and iodo derivatives (e.g., 1-Benzyloxy-4-bromobenzene ) are preferred for Suzuki couplings, while ethynyl groups excel in Sonogashira reactions .

Table 2: Reaction Performance of Analogues

Compound Reaction Type Conditions Yield Notes
1-(Benzyloxy)-4-bromo-2-methoxybenzene Grignard reaction n-BuLi, -78°C 45–62% Key intermediate in Quebecol synthesis; competing side reactions observed
1-(1-(Benzyloxy)ethyl)-4-fluorobenzene FeCl₂/FeCl₃ etherification 120°C, 24h 43% Moderate yield; no cross-etherification with CF₃ analogs
4-(Benzyloxy)-3-phenethoxybenzaldehyde O-alkylation Cs₂CO₃, DMF, 80°C Not reported Efficient protocol for benzyloxy installation
Target compound Sonogashira coupling Pd catalyst, CuI, amine base Not reported Predicted high reactivity due to ethynyl group

Key Insights :

  • O-alkylation using Cs₂CO₃ in DMF () is a robust method for benzyloxy group introduction, outperforming FeCl₂/FeCl₃-catalyzed reactions, which suffer from moderate yields .
  • Steric effects : The 2-methyl group in the target compound may slow reaction kinetics in planar transition states (e.g., Pd-catalyzed couplings) compared to unhindered analogs .

Challenges and Limitations

  • Synthetic complexity : Introducing multiple substituents (e.g., ethynyl, benzyloxy, methyl) requires multi-step protocols with careful protecting group strategies .
  • Data gaps : Physical properties (e.g., solubility, melting points) for the target compound are unreported, necessitating experimental characterization.

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